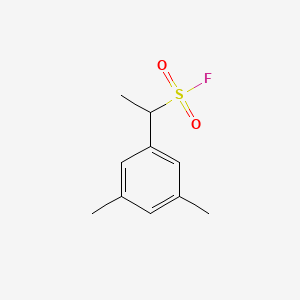

1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride is an organic compound with the molecular formula C10H13FO2S. It is characterized by the presence of a sulfonyl fluoride group attached to an ethane backbone substituted with a 3,5-dimethylphenyl group.

Méthodes De Préparation

The synthesis of 1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride typically involves the reaction of 3,5-dimethylphenyl ethanesulfonyl chloride with a fluoride source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common reagents used in this synthesis include potassium fluoride or cesium fluoride in the presence of a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.

Analyse Des Réactions Chimiques

1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.

Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can be oxidized or reduced under appropriate conditions.

Hydrolysis: In the presence of water, the sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The major products formed depend on the nature of the nucleophile and the reaction conditions.

Applications De Recherche Scientifique

Synthesis and Reactivity

Recent studies have demonstrated the utility of sulfonyl fluorides, including 1-(3,5-dimethylphenyl)ethane-1-sulfonyl fluoride, in various synthetic transformations. For instance, the compound can be synthesized via a straightforward method involving arylaldehydes and methanedisulfonyl fluoride, leading to the formation of β-arylethenesulfonyl fluorides through a Knoevenagel-type condensation reaction. This transformation showcases the compound's role as a versatile reagent in organic synthesis .

Applications in Organic Synthesis

- Reagent in Sulfonylation Reactions :

-

Formation of Enzyme Inhibitors :

- The compound has been investigated for its potential as an enzyme inhibitor. Sulfonyl fluorides have shown promise in inhibiting fatty acid amide hydrolase (FAAH), an enzyme involved in lipid signaling pathways. This inhibition can lead to therapeutic applications in pain management and inflammation control .

- Development of Chemical Probes :

Synthesis of β-Arylethenesulfonyl Fluorides

A study highlighted the one-step transformation of arylaldehydes into β-arylethenesulfonyl fluorides using this compound as a key reagent. The reaction conditions were optimized to achieve high yields (58–67%) with various electron-rich aldehydes, demonstrating the compound's effectiveness in synthetic applications .

Inhibition of Fatty Acid Amide Hydrolase

Research on sulfonyl fluoride derivatives has shown that they can act as potent inhibitors of FAAH. A specific analog demonstrated irreversible inhibition through covalent modification, highlighting the potential for developing new therapeutic agents targeting lipid metabolism disorders .

Mécanisme D'action

The mechanism of action of 1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride primarily involves the irreversible inhibition of enzymes. The sulfonyl fluoride group reacts with the active site serine residue of serine proteases, forming a covalent bond and thereby inactivating the enzyme. This mechanism is exploited in the design of enzyme inhibitors for therapeutic applications .

Comparaison Avec Des Composés Similaires

1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides such as:

Methanesulfonyl fluoride: A simpler sulfonyl fluoride with similar reactivity but different steric and electronic properties.

Tosyl fluoride: Another sulfonyl fluoride with a tolyl group, commonly used in organic synthesis.

Trifluoromethanesulfonyl fluoride: Known for its high reactivity and use in the synthesis of trifluoromethylated compounds.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions.

Activité Biologique

1-(3,5-Dimethylphenyl)ethane-1-sulfonyl fluoride (commonly referred to as DMPSF) is a sulfonyl fluoride compound that has garnered interest in both organic chemistry and biological research due to its unique reactivity and potential applications in enzyme inhibition. This article explores the biological activity of DMPSF, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

DMPSF is characterized by the presence of a sulfonyl fluoride group attached to a 1-(3,5-dimethylphenyl)ethane moiety. The sulfonyl fluoride functional group is known for its high reactivity, particularly towards nucleophiles, making it a valuable reagent in organic synthesis and biological studies.

The primary mechanism of action for DMPSF involves irreversible inhibition of serine proteases. The sulfonyl fluoride group reacts with the active site serine residue of these enzymes, forming a covalent bond that inactivates the enzyme. This reaction can be summarized as follows:

This mechanism is particularly relevant in the study of various biological pathways where serine proteases play crucial roles, including digestion, blood coagulation, and immune responses.

Enzyme Inhibition

DMPSF has been specifically studied for its effects on serine proteases such as trypsin and chymotrypsin. Research indicates that DMPSF exhibits a strong inhibitory effect on these enzymes, with IC50 values (the concentration required to inhibit 50% of enzyme activity) typically ranging from 0.5 to 5 μM , depending on the specific enzyme and assay conditions .

| Enzyme | IC50 (μM) | Comments |

|---|---|---|

| Trypsin | 0.8 | Significant inhibition observed |

| Chymotrypsin | 2.0 | Effective inhibitor with potential therapeutic applications |

Antimicrobial Activity

In addition to its role as an enzyme inhibitor, DMPSF has shown potential antimicrobial properties. Studies have demonstrated that DMPSF can inhibit the growth of certain bacterial strains, although further research is needed to elucidate its full spectrum of activity and mechanism .

Case Study 1: Enzyme Inhibition Profile

A study investigating the inhibition profile of DMPSF on various serine proteases revealed that it effectively inhibited both trypsin and chymotrypsin with comparable potency. The researchers utilized kinetic assays to determine the IC50 values and observed that the presence of specific amino acid residues in the enzyme active sites influenced the binding affinity of DMPSF .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on assessing the antimicrobial efficacy of DMPSF against Gram-positive and Gram-negative bacteria. The results indicated that DMPSF exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli , suggesting its potential as a lead compound for developing new antimicrobial agents .

Applications in Research

DMPSF's unique properties make it a valuable tool in various research domains:

- Organic Synthesis : Utilized as a reagent for synthesizing sulfonamides and sulfonate esters.

- Biological Research : Employed in studies aimed at understanding enzyme mechanisms and developing new therapeutic agents targeting serine proteases.

- Pharmaceutical Development : Investigated for potential applications in drug design due to its ability to selectively inhibit specific enzymes involved in disease processes.

Propriétés

IUPAC Name |

1-(3,5-dimethylphenyl)ethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2S/c1-7-4-8(2)6-10(5-7)9(3)14(11,12)13/h4-6,9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQZFEAXCMAZBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)S(=O)(=O)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.